REACTION_CXSMILES
|
[Li][CH2:2]CCC.[CH2:6]1[CH2:23][O:22][C:8]([C:11]2[C:12]([O:20][CH3:21])=[C:13]([C:16]([F:19])=[CH:17][CH:18]=2)[CH:14]=O)([CH2:9][CH3:10])[O:7]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.[Cl-].[Na+].O>[CH2:6]1[CH2:23][O:22][C:8]([C:11]2[C:12]([O:20][CH3:21])=[C:13]([C:16]([F:19])=[CH:17][CH:18]=2)[CH:14]=[CH2:2])([CH2:9][CH3:10])[O:7]1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1OC(CC)(C=2C(=C(C=O)C(=CC2)F)OC)OC1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed two times with brine and one time with water
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
FILTRATION
|
Details
|
the residue was filtered through a funnel
|
Type
|
ADDITION
|
Details
|
filled with alumina (aluminium oxide 90 acc. Brockmann from Merck)
|
Type
|
WASH
|
Details
|
eluting with EtOAc 1 and hexanes 9 in order
|
Type
|
CUSTOM
|
Details
|
to remove the formed triphenylphosphonium oxide
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was finally purified on silica gel eluting with EtOAc 1 and hexanes 9
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC(CC)(C=2C(=C(C=C)C(=CC2)F)OC)OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |